BenchChemオンラインストアへようこそ!

4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

Procure CAS 1172090-44-6, a distinctive pyrazole-3-carboxamide scaffold featuring a 4-fluorophenyl N1-substituent, 4-ethoxy group, and 3-methylthioanilide moiety. This specific regioisomer offers an underexplored vector for cathepsin S S3 pocket probing and broad-panel kinase profiling (FLT3/c-MET/RON chemical space). The validated pyrazole-thioether pharmacophore supports systematic SAR exploration; its XLogP3=4 and TPSA=81.4 Ų profile enable ADME comparative studies (Caco-2, microsomal stability). Critically, substituting with 2-methylthio or 4-methoxy analogs without direct comparative data risks potency and selectivity shifts. Secure this exact compound to ensure target reproducibility and novel selectivity fingerprinting.

Molecular Formula C19H18FN3O2S
Molecular Weight 371.43
CAS No. 1172090-44-6
Cat. No. B2910694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide
CAS1172090-44-6
Molecular FormulaC19H18FN3O2S
Molecular Weight371.43
Structural Identifiers
SMILESCCOC1=CN(N=C1C(=O)NC2=CC(=CC=C2)SC)C3=CC=C(C=C3)F
InChIInChI=1S/C19H18FN3O2S/c1-3-25-17-12-23(15-9-7-13(20)8-10-15)22-18(17)19(24)21-14-5-4-6-16(11-14)26-2/h4-12H,3H2,1-2H3,(H,21,24)
InChIKeyOPKZUKPRZLTOPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide (CAS 1172090-44-6): Procurement-Relevant Structural and Pharmacophoric Baseline


4-Ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide (CAS 1172090-44-6) is a synthetic pyrazole-3-carboxamide derivative with molecular formula C19H18FN3O2S and molecular weight 371.43 g/mol [1]. Its structure features a 4-fluorophenyl group at N1, an ethoxy substituent at C4, and an N-(3-methylthiophenyl) carboxamide moiety at C3, yielding a computed XLogP3 of 4 and a topological polar surface area of 81.4 Ų, consistent with moderate lipophilicity and favorable drug-like properties [2]. The compound belongs to a broader class of pyrazole-based carboxamides under investigation as scaffolds for enzyme inhibitors and receptor modulators [3]. Despite its structural appeal, publicly available quantitative biological activity data for this specific compound remain extremely limited as of 2026, a critical consideration for procurement decisions.

Why Generic Substitution Is Not Advisable for 4-Ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide (CAS 1172090-44-6)


The 4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide scaffold is characterized by a dense and interdependent substitution pattern [1]. Even subtle structural alterations—such as repositioning the methylthio group from the 3-position to the 2-position of the anilide ring , replacing the 4-ethoxy group with 4-methoxy , or modifying the N1-aryl substituent—can profoundly alter lipophilicity, hydrogen-bonding capacity, and target engagement . In closely related compound series, minor substitution changes have resulted in order-of-magnitude differences in biological potency [2]. Consequently, substituting CAS 1172090-44-6 with a generic or structurally similar analog without direct comparative data risks compromising target selectivity, potency, and experimental reproducibility.

Product-Specific Quantitative Evidence Guide: 4-Ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide (CAS 1172090-44-6)


Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. 4-Methoxy Analog

The target compound features a 4-ethoxy substituent, whereas the closest commercial analog (1-(4-fluorophenyl)-4-methoxy-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide, CAS 1171477-32-9) bears a 4-methoxy group. The ethoxy group increases the computed XLogP3 by approximately 0.5–0.7 log units relative to the methoxy analog (estimated XLogP3 ~3.3–3.5), as determined by PubChem's XLogP3 algorithm [1][2]. This enhanced lipophilicity may improve membrane permeability but could also alter solubility and metabolic stability .

Lipophilicity Drug-likeness Physicochemical profiling

Regioisomeric Differentiation: 3-Methylthio vs. 2-Methylthio Anilide Substitution

The methylthio substituent on the anilide ring is positioned at the 3-(meta) position in the target compound, whereas the commercially available regioisomer 4-ethoxy-1-(4-fluorophenyl)-N-(2-(methylthio)phenyl)-1H-pyrazole-3-carboxamide carries the methylthio group at the 2-(ortho) position . In pyrazole-based thioether series targeting cathepsin S, the positioning of thioether substituents has been shown to critically influence binding to the S3 pocket, with meta-substituted aryl thioethers demonstrating distinct binding modes compared to ortho-substituted analogs [1]. While direct comparative data for these two regioisomers are not publicly available, the structural difference is expected to result in divergent target selectivity profiles [2].

Regioisomerism Target engagement Selectivity

Class-Level Cathepsin S Inhibitory Potential: Pyrazole-Thioether Pharmacophore

Pyrazole-based thioethers have been established as potent cathepsin S inhibitors, with lead compounds in this class achieving Ki values in the low nanomolar range (e.g., compound 13, Ki = 4 nM against human cathepsin S) [1]. The target compound contains the pyrazole-thioether pharmacophore (pyrazole core linked via carboxamide to a methylthio-substituted phenyl ring) that is characteristic of this inhibitor class. Crystallographic evidence demonstrates that the thioether moiety engages the S3 pocket of cathepsin S, while the pyrazole carboxamide core forms key hydrogen bonds in the active site [2]. Although specific inhibitory data for CAS 1172090-44-6 have not been disclosed, the compound is structurally positioned within this validated pharmacophore space [3].

Cathepsin S Protease inhibition Immunomodulation

Recommended Research and Industrial Application Scenarios for 4-Ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide (CAS 1172090-44-6)


Cathepsin S Inhibitor Lead Optimization and SAR Expansion

Given the validated pyrazole-thioether pharmacophore for cathepsin S inhibition [1], CAS 1172090-44-6 serves as a candidate scaffold for systematic structure-activity relationship (SAR) studies. The 3-methylthio regioisomer offers a distinct vector for S3 pocket exploration compared to 2-substituted analogs. Researchers can use this compound to probe the impact of meta-thioether substitution on potency, selectivity over cathepsin B/L, and microsomal stability [2].

Kinase Selectivity Profiling of Pyrazole-3-Carboxamide Derivatives

Pyrazole-3-carboxamides have demonstrated activity against multiple kinase targets including FLT3 (IC50 as low as 0.213 nM for optimized derivatives) and c-MET/RON [3][4]. While this specific compound has not been profiled, its substitution pattern—particularly the combination of 4-fluorophenyl and 3-methylthioanilide—represents an unexplored region of kinase inhibitor chemical space. Procurement for broad-panel kinase profiling can reveal novel selectivity fingerprints [4].

Antifungal Activity Screening in Agricultural or Pharmaceutical Contexts

The N-aryl pyrazole carboxamide scaffold is extensively claimed in fungicidal patent families by Bayer and other agrochemical companies [5]. Compounds within this class have demonstrated activity against phytopathogenic fungi including Botrytis cinerea and Puccinia recondita. CAS 1172090-44-6, with its unique thioether-containing anilide, can be evaluated in mycelial growth inhibition assays to determine minimum inhibitory concentrations (MICs) relative to established fungicidal pyrazole carboxamides [6].

Physicochemical and Metabolic Stability Benchmarking

The target compound's physicochemical profile (XLogP3 = 4.0, TPSA = 81.4 Ų) positions it as a moderately lipophilic scaffold suitable for permeability and metabolic stability studies [7]. In vitro ADME assays (Caco-2 permeability, human liver microsome stability, plasma protein binding) can generate comparative data against the 4-methoxy analog (estimated XLogP3 ~3.3–3.5) to quantify the impact of the ethoxy group on pharmacokinetic parameters .

Quote Request

Request a Quote for 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.